molecular formula C15H17NS B12243644 5-(1-phenylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

5-(1-phenylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

Cat. No.: B12243644
M. Wt: 243.4 g/mol
InChI Key: RHGBYUYSXHYOEQ-UHFFFAOYSA-N
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Description

5-(1-phenylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that features a thieno[3,2-c]pyridine core with a 1-phenylethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-phenylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno[3,2-c]pyridine derivative with a phenylethyl halide in the presence of a base, such as potassium carbonate, under reflux conditions . The reaction may also require a solvent like dimethylformamide (DMF) to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(1-phenylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(1-phenylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-phenylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-phenylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is unique due to its specific structural features, such as the thieno[3,2-c]pyridine core and the 1-phenylethyl substituent

Properties

Molecular Formula

C15H17NS

Molecular Weight

243.4 g/mol

IUPAC Name

5-(1-phenylethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine

InChI

InChI=1S/C15H17NS/c1-12(13-5-3-2-4-6-13)16-9-7-15-14(11-16)8-10-17-15/h2-6,8,10,12H,7,9,11H2,1H3

InChI Key

RHGBYUYSXHYOEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC3=C(C2)C=CS3

Origin of Product

United States

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